molecular formula C14H16N2O4 B1519587 2-[4-(2,4-Dimethylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid CAS No. 1152975-14-8

2-[4-(2,4-Dimethylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid

Cat. No. B1519587
CAS RN: 1152975-14-8
M. Wt: 276.29 g/mol
InChI Key: TVVCBLVNQDVOKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2,4-Dimethylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid (DMPDA) is an organic compound that belongs to the class of imidazole derivatives. It is a white solid with a molecular weight of 209.22 g/mol and a melting point of 90-91°C. DMPDA has been studied for its potential applications in various scientific fields. It is used as a reagent in organic synthesis, as an inhibitor of protein kinases, and as an activator of the transcription factor NF-κB.

Scientific Research Applications

Chemical Synthesis and Derivatives

Research focuses on the synthesis of imidazolidinone derivatives and their potential applications. For instance, the synthesis of 2-iminoimidazolidin-4-one derivatives through cyclization processes with various reagents showcases the compound's relevance in creating biologically active nuclei, indicating its utility in developing pharmaceuticals and agrochemicals (Shestakov, Sidorenko, & Shikhaliev, 2007). Similarly, studies on the conformational behavior of related compounds, such as hydantoin-5-acetic acid, underline the importance of structural analysis in designing drugs and supramolecular complexes (Gerhardt, Tutughamiarso, & Bolte, 2012).

Biological and Pharmacological Applications

Investigations into the biological activity of imidazolidinone and thiazolidine derivatives reveal moderate antibacterial and antifungal activities, suggesting the potential of these compounds in therapeutic applications (Youssef, El-ziaty, Abou-Elmagd, & Ramadan, 2015). The creation of new imidazothiazole and glycocyamidine derivatives further emphasizes the compound's role in developing antimicrobial agents (Magd El-Din, Roaiah, Elsharabasy, & Hassan, 2007).

Material Science and Catalysis

Research on the synthesis of novel dipeptide mimetics with a hydantoin moiety, including derivatives of 5,5-dimethylhydantoin, highlights the compound's potential in material science, particularly in designing mimetics with specific structural and functional properties (Todorov & Naydenova, 2010). Additionally, the development of acetic acid via methanol hydrocarboxylation with CO2 and H2, utilizing imidazolidinone derivatives as catalysts, presents a sustainable approach to chemical synthesis, pointing towards the compound's application in green chemistry and catalysis (Qian, Zhang, Cui, & Han, 2016).

properties

IUPAC Name

2-[4-(2,4-dimethylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-8-4-5-10(9(2)6-8)14(3)12(19)16(7-11(17)18)13(20)15-14/h4-6H,7H2,1-3H3,(H,15,20)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVCBLVNQDVOKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2(C(=O)N(C(=O)N2)CC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2,4-Dimethylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(2,4-Dimethylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid
Reactant of Route 2
2-[4-(2,4-Dimethylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid
Reactant of Route 3
2-[4-(2,4-Dimethylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid
Reactant of Route 4
2-[4-(2,4-Dimethylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid
Reactant of Route 5
Reactant of Route 5
2-[4-(2,4-Dimethylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid
Reactant of Route 6
2-[4-(2,4-Dimethylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid

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